An In-depth Technical Guide to the Chemical Properties of 6-(Trluoromethyl)quinolin-4-ol
An In-depth Technical Guide to the Chemical Properties of 6-(Trluoromethyl)quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trluoromethyl)quinolin-4-ol is a heterocyclic organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position. The presence of the trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry and drug development. This electron-withdrawing moiety is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Quinoline derivatives themselves are scaffolds for a wide array of biologically active compounds, including antimalarial and anticancer agents.[2] This guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 6-(Trluoromethyl)quinolin-4-ol to support research and development efforts.
Core Chemical Properties
The fundamental chemical and physical properties of 6-(Trluoromethyl)quinolin-4-ol are summarized below. This data is essential for handling, storage, and experimental design.
Table 1: Physicochemical Properties of 6-(Trifluoromethyl)quinolin-4-ol
| Property | Value | Reference(s) |
| CAS Number | 49713-51-1 | [3] |
| Molecular Formula | C₁₀H₆F₃NO | [3] |
| Molecular Weight | 213.16 g/mol | [3] |
| Melting Point | 265 °C | [3] |
| Appearance | Off-white to Light-colored solid (anticipated) | [4] |
| Storage Conditions | 2-8°C, Store under inert gas (Nitrogen) | [3] |
Note: Appearance is inferred from similar compounds like 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
Synthesis Protocol
The synthesis of 4-hydroxyquinoline derivatives, including 6-(Trluoromethyl)quinolin-4-ol, is commonly achieved via the Conrad-Limpach reaction or a similar acid-catalyzed cyclization. The following protocol describes a general and effective method for synthesizing substituted 4-hydroxy-2-(trifluoromethyl)quinolines.[5]
General Experimental Protocol: Acid-Catalyzed Cyclization
This procedure involves the reaction of a substituted aniline with an ethyl β-ketoester followed by thermal cyclization. For the synthesis of 6-(Trluoromethyl)quinolin-4-ol, 4-(trifluoromethyl)aniline would be the appropriate starting aniline.
Materials:
-
4-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated aqueous NH₄HCO₃ solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the substituted aniline (e.g., 4-(trifluoromethyl)aniline, 2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).[5]
-
Heat the reaction mixture to 140°C and allow it to reflux overnight. Water generated during the reaction is collected in the Dean-Stark trap.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄HCO₃ solution, water, and saturated brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.[5]
-
Purify the residue using silica gel column chromatography (e.g., with a petroleum ether:ethyl acetate gradient, such as 80:20) to yield the final product as a solid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-(Trifluoromethyl)quinolin-4-ol.
Spectral Properties
While specific spectral data for 6-(Trluoromethyl)quinolin-4-ol is not widely published, the expected characteristics can be inferred from analyses of closely related trifluoromethylated quinoline structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons on the quinoline ring system are expected to appear in the δ 7.0-8.5 ppm range. The hydroxyl proton may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons of the quinoline core. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling, with a typical ¹JCF coupling constant of around 275 Hz.[6]
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[7] A single, sharp singlet is expected for the -CF₃ group, with a chemical shift typically in the range of -60 to -65 ppm relative to CFCl₃.[6][8]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region.
-
C-F Stretches: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 213.16 g/mol . Fragmentation patterns would likely involve the loss of fragments such as CO, HCN, and CF₃.
Biological Activity and Applications
The 6-(trifluoromethyl)quinolin-4-ol scaffold is a valuable starting point for drug discovery due to the established bioactivity of related compounds.
-
Anticancer Potential: The introduction of a trifluoromethyl group can enhance the targeting and inhibitory activity of molecules against tumor cells.[1] Quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models and have shown anticancer activity in vitro.[9]
-
Antimalarial Activity: The quinoline core is fundamental to many antimalarial drugs. Trifluoromethylated quinoline derivatives have been synthesized and shown to be effective against drug-resistant strains of malaria.[2]
-
Metabolic Stability: The trifluoromethyl group is known to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of drug candidates.[10]
-
Precursor for Further Synthesis: The hydroxyl group at the 4-position can be a handle for further chemical modification, such as nucleophilic substitution, to generate libraries of new compounds for screening. For instance, related fluoro-hydroxy-trifluoromethyl-quinolines are used as precursors for synthesizing thioquinolines with antitubercular and antiplasmodial activities.[4]
No specific signaling pathways involving 6-(Trifluoromethyl)quinolin-4-ol have been definitively elucidated in the available literature. However, based on the activity of related isoquinolinone inhibitors, potential targets could include pathways involved in DNA repair (e.g., PARP inhibition) or epigenetic regulation.[11] Experimental validation is required to confirm such activities for this specific compound.
Conclusion
6-(Trifluoromethyl)quinolin-4-ol is a compound of significant interest for medicinal chemistry and materials science. Its synthesis is achievable through established protocols, and its chemical structure suggests a strong potential for biological activity, particularly in oncology and infectious diseases. The physicochemical and spectral data outlined in this guide provide a foundational resource for researchers aiming to explore the therapeutic potential and applications of this and related trifluoromethylated quinoline derivatives.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 49713-51-1 [m.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. biophysics.org [biophysics.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
